

Ethyl Cinnamate spectroscopic data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Cinnamate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl cinnamate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents key spectral data in a structured format, details the experimental methodologies for obtaining this data, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for **ethyl cinnamate**, a widely used compound in flavors, fragrances, and as a precursor in pharmaceutical synthesis. The data is presented for the more stable (E)-isomer, also known as ethyl trans-cinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **ethyl cinnamate**.

Table 1: ¹H NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl₃)



| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------|---------------|--------------------------------|-------------|-----------------------|
| 7.69 | Doublet (d) | 16.0 | 1H | Ar-CH= |
| 7.52 | Multiplet (m) | - | 2H | Aromatic (ortho) |
| 7.38 | Multiplet (m) | - | 3H | Aromatic (meta, para) |
| 6.44 | Doublet (d) | 16.0 | 1H | =CH-COO |
| 4.27 | Quartet (q) | 7.1 | 2H | O-CH ₂ |

| 1.34 | Triplet (t) | 7.1 | 3H | CH₃ |

Data sourced from multiple references, including The Royal Society of Chemistry.[1][2]

Table 2: 13C NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl3)

| Chemical Shift (δ) ppm | Assignment | |
|------------------------|-----------------------|--|
| 166.9 | C=O (Ester) | |
| 144.5 | Ar-CH= | |
| 134.5 | Aromatic (quaternary) | |
| 130.2 | Aromatic (para) | |
| 128.9 | Aromatic (meta) | |
| 128.1 | Aromatic (ortho) | |
| 118.2 | =CH-COO | |
| 60.4 | O-CH ₂ | |

| 14.3 | CH₃ |

Data sourced from multiple references.[1][3]



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Cinnamate

| Wavenumber (cm⁻¹) | Functional Group | Description |
|-------------------|------------------|-----------------------------|
| 2974 | С-Н | Alkane Stretch |
| 1700-1717 | C=O | Ester, α,β-unsaturated |
| 1636 | C=C | Alkene Stretch (conjugated) |
| 1450 | С-Н | Alkane Bend |

| 1162-1170 | C-O | Ester Stretch |

Data sourced from multiple references.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization, EI) for Ethyl Cinnamate

| m/z | Relative Intensity | Assignment |
|-----|--------------------|----------------------------------------------------|
| 176 | High | [M]+ (Molecular Ion) |
| 131 | High | [M - OCH ₂ CH ₃]+ |
| 103 | High | [C ₆ H ₅ CH=CH] ⁺ |
| 77 | Medium | [C ₆ H ₅] ⁺ |

| 51 | Low | [C₄H₃]⁺ |



The molecular weight of ethyl cinnamate (C11H12O2) is 176.21 g/mol .[5][6][7]

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution analytical instrumentation. The following are representative methodologies.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz Bruker instrument.[1][2]

- Sample Preparation: A small amount of ethyl cinnamate (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The spectrometer is tuned and shimmed for the specific sample. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the TMS signal.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as an Agilent Technologies Cary 630 FTIR.[4]

- Sample Preparation: For a liquid sample like ethyl cinnamate, the Attenuated Total
 Reflectance (ATR) technique is often used. A drop of the neat liquid is placed directly onto
 the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a spectrum can be obtained by
 placing a thin film of the liquid between two KBr or NaCl salt plates (capillary cell method).[8]
- Data Acquisition: A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the



infrared beam, and the computer performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

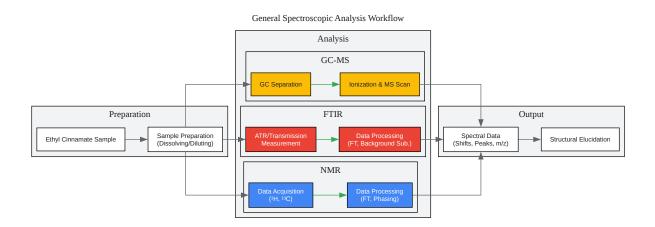
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2]

- Sample Preparation: The **ethyl cinnamate** sample is diluted in a volatile solvent (e.g., dichloromethane or diethyl ether) before injection.
- Gas Chromatography (GC): A small volume of the diluted sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column (e.g., SGE-Forte, 30 m x 0.25 mm). A typical temperature program might start at 50°C and ramp up to 300°C at a rate of 10°C per minute to ensure separation and elution of the compound.[2]
- Mass Spectrometry (MS): As ethyl cinnamate elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **ethyl cinnamate**.





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Caption: Workflow for Spectroscopic Analysis of **Ethyl Cinnamate**.

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